molecular formula C28H58N2O6+2 B10859395 Prodeconium CAS No. 732180-79-9

Prodeconium

Cat. No.: B10859395
CAS No.: 732180-79-9
M. Wt: 518.8 g/mol
InChI Key: OKWOHDNJBYOHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prodeconium bromide (C₂₄H₄₀BrN) is a quaternary ammonium compound (QAC) belonging to a class of cationic surfactants characterized by a central nitrogen atom bonded to four organic groups and a halide counterion . QACs are widely utilized in pharmaceuticals, antiseptics, and industrial applications due to their antimicrobial properties, stability, and ability to disrupt microbial cell membranes . This compound bromide is structurally analogous to other QACs listed in pharmaceutical registries, such as pranolium chloride and tetradonium bromide, which share similar functional roles but differ in anion type or alkyl chain configuration .

Properties

CAS No.

732180-79-9

Molecular Formula

C28H58N2O6+2

Molecular Weight

518.8 g/mol

IUPAC Name

2-[10-[2-[dimethyl-(2-oxo-2-propoxyethyl)azaniumyl]ethoxy]decoxy]ethyl-dimethyl-(2-oxo-2-propoxyethyl)azanium

InChI

InChI=1S/C28H58N2O6/c1-7-19-35-27(31)25-29(3,4)17-23-33-21-15-13-11-9-10-12-14-16-22-34-24-18-30(5,6)26-28(32)36-20-8-2/h7-26H2,1-6H3/q+2

InChI Key

OKWOHDNJBYOHNZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C[N+](C)(C)CCOCCCCCCCCCCOCC[N+](C)(C)CC(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prodeconium Bromide can be synthesized through a series of chemical reactions involving decamethylene and other reagents. The synthetic route typically involves the esterification of decamethylene with dimethylammonium derivatives, followed by bromination to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound Bromide involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Prodeconium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Prodeconium Bromide has a wide range of scientific research applications:

Mechanism of Action

Prodeconium Bromide exerts its effects by blocking acetylcholine receptors at the neuromuscular junction. This inhibition prevents the depolarization of the motor endplate, leading to muscle relaxation. The compound’s molecular targets include nicotinic acetylcholine receptors, and its action involves the competitive binding to these receptors .

Comparison with Similar Compounds

Structural Analogues

Prodeconium bromide’s primary structural analogs include:

Compound Name Chemical Formula Anion Key Structural Features
This compound bromide C₂₄H₄₀BrN Br⁻ Quaternary N with four organic groups
Pranolium chloride C₂₂H₃₈ClN Cl⁻ Shorter alkyl chains, chlorine anion
Tetradonium bromide C₁₉H₄₂BrN Br⁻ Branched alkyl chains

Key Differences :

  • Alkyl Chain Configuration : Longer or branched chains (e.g., tetradonium bromide) may improve antimicrobial efficacy by disrupting lipid bilayers more effectively but could increase toxicity risks .

Functional Analogues

This compound bromide shares functional similarities with QACs like benzalkonium chloride and suxamethonium chloride:

Compound Name Primary Application Mechanism of Action
This compound bromide Antiseptic (presumed) Disrupts microbial cell membranes
Benzalkonium chloride Disinfectant, preservative Denatures proteins, lyses cells
Suxamethonium chloride Neuromuscular blocking agent Binds to acetylcholine receptors

Comparative Efficacy :

  • Antimicrobial Activity : Bromides like this compound bromide may offer broader-spectrum activity than chlorides due to enhanced lipid solubility, though direct comparative studies are lacking .
  • Pharmacokinetics : Suxamethonium chloride’s rapid onset/offset contrasts with this compound bromide’s presumed persistent disinfectant action, reflecting differences in target tissues (neuromuscular vs. microbial) .

Research Findings and Challenges

Solubility and Stability

  • This compound bromide : Bromide anions confer moderate solubility in polar solvents, balancing efficacy and formulation flexibility .
  • Pranolium chloride: Higher aqueous solubility due to smaller anion size (Cl⁻) but may require stabilizers to prevent degradation .

Toxicity Profiles

QACs like this compound bromide are generally low in systemic toxicity but can cause irritation at high concentrations. Structural variations influence safety margins:

  • Tetradonium bromide : Branched chains reduce mucosal irritation compared to linear-chain QACs .
  • This compound bromide: Limited toxicity data necessitate further studies to confirm safety in topical vs. systemic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.